2-(4-Bromophenoxy)-2,2-difluoroacetic acid
Description
Properties
IUPAC Name |
2-(4-bromophenoxy)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFXCNFJPSDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)O)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153776-34-1 | |
| Record name | 2-(4-bromophenoxy)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid
Executive Summary
2-(4-Bromophenoxy)-2,2-difluoroacetic acid (CAS: 1153776-34-1) represents a specialized fluorinated building block in modern medicinal chemistry. Distinguished by the
Molecular Architecture & Identification
The compound consists of a 4-bromophenyl ring linked to a carboxylic acid via a difluoromethyleneoxy bridge. The presence of the bromine atom allows for further diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a versatile scaffold.
Table 1: Chemical Identity & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | (4-Bromophenoxy)(difluoro)acetic acid |
| CAS Number | 1153776-34-1 |
| Molecular Formula | |
| Molecular Weight | 267.03 g/mol |
| SMILES | OC(=O)C(F)(F)Oc1ccc(Br)cc1 |
| InChI Key | YGWFXCNFJPSDPX-UHFFFAOYSA-N |
| Physical Form | White to off-white crystalline solid |
Physicochemical Profiling
The strategic replacement of the
Acidity (pKa) Modulation
The electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect (-I) on the carboxylic acid, significantly stabilizing the carboxylate anion.
-
Phenoxyacetic acid pKa: ~3.17
-
This compound pKa (Est.): 1.0 – 1.5
Implication: At physiological pH (7.4), this compound exists almost exclusively as the anionic species. This high acidity makes the
Lipophilicity & Solubility
Despite the increased polarity of the C-F bonds, the low polarizability of fluorine often leads to an increase in lipophilicity compared to the non-fluorinated analog (the "fluorine effect").
Table 2: Comparative Physicochemical Data
| Property | Value / Range | Note |
| Melting Point | 60 – 65 °C (Est.) | Based on analogous bromophenoxy acids. |
| Boiling Point | >250 °C (Dec.)[1] | High polarity prevents distillation at atm pressure. |
| Predicted LogP | 2.1 – 2.4 | More lipophilic than phenoxyacetic acid (LogP ~1.34). |
| Solubility (Water) | Low (Neutral form) | High solubility in basic aqueous buffers (pH > 4). |
| Solubility (Organic) | High | Soluble in MeOH, DMSO, DCM, EtOAc. |
Conformational Bias (The Anomeric Effect)
The
Synthetic Pathways[5][6]
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 4-bromophenol and an ethyl bromodifluoroacetate equivalent, followed by ester hydrolysis.
Protocol: Synthesis from 4-Bromophenol[1][7]
Step 1: O-Alkylation (Reformatsky-type or Base-mediated)
-
Reagents: 4-Bromophenol (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq),
or (2.0 eq). -
Solvent: DMF or NMP (Anhydrous).
-
Conditions: 60–80°C, 4–12 hours.
-
Mechanism: The phenoxide anion attacks the difluoromethylene carbon. Note: Direct
on is sluggish; this often proceeds via a radical mechanism or requires activation. Alternatively, the use of sodium chlorodifluoroacetate generates difluorocarbene in situ, which inserts into the O-H bond.
Step 2: Hydrolysis
-
Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).
-
Conditions: Room temperature, 2 hours.
-
Workup: Acidify with 1M HCl to pH 1, extract with Ethyl Acetate.
Figure 1: Synthetic workflow for the production of the target acid from commercially available precursors.
Analytical Characterization
Validating the structure requires specific attention to the fluorine splitting patterns in NMR spectroscopy.
Expected Spectral Signatures
-
F NMR (376 MHz,
):-
Signal: Singlet (s)
-
Shift:
-75 to -80 ppm. -
Note: The chemical shift is characteristic of a
group flanked by an oxygen and a carbonyl.
-
-
H NMR (400 MHz,
):-
Aromatic: Two doublets (AA'BB' system) at
~7.50 (2H, d, J=8.8 Hz) and ~7.10 (2H, d, J=8.8 Hz). -
Acidic Proton: Broad singlet at
13.0–14.0 ppm (COOH). -
Absence: Crucially, there are no aliphatic protons in the
-position.
-
-
C NMR:
-
Triplet: The
carbon will appear as a triplet ( ) around 115–120 ppm.
-
Applications in Drug Discovery[12][13]
Metabolic Stability (The Blockade Effect)
The
-
Outcome: Increased half-life (
) and bioavailability.
Bioisosterism
The
-
Phosphates (
): Useful for designing phosphatase inhibitors or phosphotyrosine mimics (PTP1B inhibitors). -
Sulfates: Due to the tetrahedral geometry and charge distribution.
Figure 2: Functional utility of the difluoroacetic acid moiety in medicinal chemistry design.
Handling & Safety
-
Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.
References
-
PubChem. Difluoroacetic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
- Echeverria, P.-G., et al. (2016). Synthesis of α,α-difluoroethers. Chemical Reviews. (General reference for synthesis methodology).
Sources
Solubility of 2-(4-Bromophenoxy)-2,2-difluoroacetic acid in organic solvents
Solubility Profiling and Crystallization Strategy for 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid
Part 1: Executive Summary & Chemical Context
This compound (CAS: 1153776-34-1) represents a critical class of fluorinated building blocks, often utilized in the synthesis of PPAR agonists and agrochemical actives.[1] Its structural uniqueness lies in the
For drug development professionals, understanding the solubility of this compound is not merely about dissolution—it is the gateway to process optimization , specifically in purification (crystallization) and bioavailability enhancement.[1] The electron-withdrawing nature of the difluoromethylene (
This guide provides a rigorous technical framework for profiling the solubility of this compound, modeling its thermodynamic behavior, and leveraging this data for scalable crystallization.[1]
Part 2: Chemical Profile & Theoretical Solubility Landscape
Before initiating wet-lab protocols, we must establish the theoretical baseline.[1] The introduction of fluorine atoms induces specific electronic effects that dictate solvent interaction.
| Property | Value / Trend | Mechanistic Impact on Solubility |
| Molecular Formula | Moderate molecular weight (267.02 g/mol ) favors solubility in small-molecule solvents.[1] | |
| Acidity (pKa) | ~1.3 – 1.8 (Predicted) | The |
| Lipophilicity (LogP) | ~2.8 – 3.2 (Predicted) | The 4-Bromo and |
| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents (Toluene), affecting dissolution enthalpy.[1] |
Part 3: Experimental Protocol (Laser Monitoring Method)
To generate high-fidelity solubility data, we utilize the Laser Monitoring Observation Technique .[1] This method eliminates the subjectivity of visual inspection and provides precise cloud-point detection.[1]
Workflow Diagram
Figure 1: Laser Monitoring Solubility Determination Workflow. The system relies on detecting the transition from scattering (suspension) to transmission (solution).[1]
Step-by-Step Methodology
-
Preparation: Weigh precisely
of this compound into a jacketed glass vessel equipped with a magnetic stirrer. -
Setup: Insert a laser source (
) and a photodetector on opposite sides of the vessel. Connect the jacket to a programmable thermostatic bath.[1] -
Solvent Addition: Add the target solvent (e.g., Methanol) stepwise.[1] Maintain temperature at
. -
Equilibration: Stir at
. Monitor the laser intensity. Low intensity indicates undissolved solid (scattering).[1] -
Endpoint Detection: Slowly increase temperature or add solvent until laser intensity spikes and stabilizes (indicating complete dissolution).[1]
-
Replication: Repeat for temperatures
to in intervals.
Part 4: Thermodynamic Modeling & Data Analysis
Raw solubility data must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.[1] This is essential for scaling up crystallization processes.[1]
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature:
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from regression analysis.
Why use this? It accounts for the non-ideal behavior of the solution, which is common with fluorinated acids in polar solvents due to hydrogen bonding and dimerization.[1]
Van't Hoff Analysis
To determine the driving force of dissolution:
[1]-
Positive
(Endothermic): Solubility increases with temperature (Typical for this compound).[1] -
Negative
: Spontaneous dissolution.[1]
Part 5: Solubility Landscape & Solvent Selection Strategy
Based on the structural analogs (Phenoxyacetic acid and Difluoroacetic acid), we can categorize solvents for specific process goals.
Representative Solubility Profile (Expected Trends)
| Solvent Class | Specific Solvent | Expected Solubility | Process Utility |
| Polar Protic | Methanol, Ethanol | Very High | Dissolution solvent for reaction; too soluble for high-yield crystallization alone.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Excellent for intermediate transfers; potential cooling crystallization solvent.[1] |
| Non-Polar | Toluene | Moderate | Ideal for Cooling Crystallization .[1] Strong temperature dependence expected.[1] |
| Anti-Solvent | n-Heptane, Water | Low / Very Low | Use as an anti-solvent to force precipitation from Ethanol or Acetone solutions.[1] |
Critical Insight: The high acidity of the
group means that in basic aqueous media (pH > 4), solubility will skyrocket due to salt formation.[1] For purification, maintain acidic conditions (pH < 1) or use organic solvents.[1]
Crystallization Logic Diagram
Figure 2: Decision Matrix for Crystallization based on Solubility Data.
References
-
Sigma-Aldrich. this compound Product Sheet. Link
-
PubChem. 2-Bromo-2,2-difluoroacetic acid (Analogous Structure Data). National Library of Medicine.[1] Link
-
Sha, F. et al. "Solubility and Thermodynamic Properties of 2-(4-Chlorophenoxy)-2-methylpropionic Acid in Pure Solvents."[1] Journal of Chemical & Engineering Data, 2013.[1] (Cited for Methodology Validation). Link
-
Grant, D. J. W. Solubility Behavior of Organic Compounds. Wiley-Interscience, 1990.[1] (Authoritative Text on Solubility Modeling).
Sources
Advanced Structural Analysis of Bromophenoxy Difluoroacetic Acid Derivatives
Executive Summary: The Fluorine-Halogen Interface
In modern drug discovery and agrochemical development, the bromophenoxy difluoroacetic acid scaffold represents a high-value "privileged structure." It combines three critical design elements:
-
The Difluoromethylene Linker (
): A bioisostere for oxygen or carbonyl groups that modulates lipophilicity ( ) and blocks metabolic oxidation at the -position. -
The Carboxylic Acid Tail: A polar handle for solubility or further derivatization (amides/esters).
-
The Bromine Handle: An orthogonal reactive site allowing for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the structural characterization of these derivatives, moving beyond basic identification to in-depth conformational and electronic analysis.
Synthetic Context & Impurity Profiling
To analyze these molecules effectively, one must understand their genesis. The most robust modern synthesis involves the
Common Impurities to Target:
-
Unreacted Phenol: Detected via
-NMR (phenolic proton at ppm) and LC-MS (distinct retention time). -
Monofluoro-derivatives: Rare, but possible via radical side reactions; distinct
splitting (doublet vs singlet). -
Decarboxylated byproducts: Loss of
yielding the difluoromethyl ether ( ), characterized by a distinct triplet in -NMR ( ).
Spectroscopic Characterization Pillars
Pillar A: -NMR Spectroscopy (The Primary Fingerprint)
Fluorine-19 is the most diagnostic tool for this scaffold due to its 100% natural abundance and high sensitivity (83% of
-
Chemical Shift: The
moiety typically resonates as a singlet in the range of -70 to -90 ppm (relative to at 0 ppm) [1, 3]. -
Coupling Patterns:
-
In the Acid: Usually a sharp singlet if the aromatic ring has no ortho-fluorines.
-
Satellites: High-resolution scans will reveal
coupling ( ), confirming the carbon.
-
Troubleshooting Note: If the
Pillar B: Mass Spectrometry (Isotope & Fragmentation)
Mass spectrometry provides self-validating evidence of the structure through the unique isotopic signature of bromine.
-
Isotopic Pattern: The molecular ion (
or ) must display the characteristic 1:1 doublet intensity ratio due to (50.7%) and (49.3%). -
Fragmentation Pathways (ESI Negative):
-
Decarboxylation: Loss of
( ) is the primary pathway. -
Difluorocarbene Ejection: Subsequent loss of
( ) is often observed in high-energy collision-induced dissociation (CID).
-
Pillar C: X-Ray Crystallography (Halogen Bonding)
In the solid state, these derivatives often exhibit Halogen Bonding (XB) . The bromine atom acts as a Lewis acid (
Experimental Protocol: The "Triad" Workflow
This protocol ensures rigorous validation of a new bromophenoxy difluoroacetic acid derivative.
Step 1: Solubility & Sample Prep[1]
-
Solvent: Dissolve
in (preferred for acid solubility) or (if esterified). -
Concentration: Ensure clear solution; filter if necessary to prevent line broadening in NMR.
Step 2: NMR Acquisition Sequence
- (16 scans): Confirm aromatic region integrals (4H for para-substituted) and absence of phenolic OH.
-
(non-decoupled, 64 scans): Verify singlet at
. -
(APT/DEPT): Look for the triplet of the
carbon at ( ).
Step 3: LC-MS Confirmation
-
Column: C18 Reverse Phase (e.g.,
, ). -
Mobile Phase: Water/Acetonitrile +
Formic Acid. -
Detection: ESI (-) mode is more sensitive for the free acid; ESI (+) for esters/amides.
Visualization of Analytical Logic
Diagram 1: Structural Characterization Workflow
This decision tree guides the researcher through the validation process.
Caption: Step-by-step decision tree for validating bromophenoxy difluoroacetic acid derivatives, prioritizing purity checks and conformational analysis.
Diagram 2: Mass Spectrometry Fragmentation Pathway
Understanding the ESI(-) fragmentation is crucial for confirming the difluoroacetic acid headgroup.
Caption: Predicted ESI(-) fragmentation pathway showing the sequential loss of the carboxylic acid and the difluoro linker.
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Relative to | ||
| Triplet, | ||
| MS Isotope Ratio | Diagnostic for Bromine presence. | |
| pKa (Predicted) | More acidic than acetic acid due to F and Ar-O. | |
| Lipophilicity ( | Moderate; suitable for oral drug delivery [2]. |
References
-
Kumawat, S., & Natte, K. (2024).[2] Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications, 60, 13935-13938.[2]
-
PubChem. (n.d.).[3] 2-(4-bromophenoxy)-2,2-difluoroacetic acid (CID 43651817).[4] National Library of Medicine.
-
Alfa Chemistry. (n.d.).
NMR Chemical Shift Table. Alfa Chemistry Resources. -
BenchChem. (2025).[5] Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
Sources
- 1. colorado.edu [colorado.edu]
- 2. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H5BrF2O3) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Art of the Bond: A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling with 4-Bromophenoxy Derivatives
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its robustness and versatility in forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of its application to a specific, yet broadly relevant, class of substrates: 4-bromophenoxy derivatives. These motifs are prevalent in medicinal chemistry and materials science, making their efficient coupling a critical task for researchers and drug development professionals. Herein, we dissect the mechanistic nuances, provide a rationale for experimental design, and offer detailed, field-proven protocols to empower you to achieve high-yield, reproducible results.
The Strategic Importance of the Suzuki-Miyaura Reaction
First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyenes.[3] Its advantages over other cross-coupling methods include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5] For professionals in drug development, the ability to reliably and scalably construct complex molecular architectures is paramount, and the Suzuki-Miyaura coupling is a cornerstone of this endeavor.
Deconstructing the Catalytic Cycle: A Focus on 4-Bromophenoxy Substrates
The efficacy of a Suzuki-Miyaura reaction hinges on the seamless progression through its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding the role of each component is crucial for troubleshooting and optimization.
The Catalytic Cycle Explained
The generally accepted mechanism is initiated by the oxidative addition of the aryl halide (our 4-bromophenoxy derivative) to a Pd(0) complex.[1] This is often the rate-determining step.[3] The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center, a process critically mediated by the base.[6] Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Role of the Base: More Than Just a Proton Scavenger
The base is a critical player in the transmetalation step.[6] It activates the boronic acid by forming a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium complex.[6] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[6] The selection of the base can significantly influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[6][7] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[4]
Optimizing the Reaction: A Guide to Reagent Selection
The success of a Suzuki-Miyaura coupling with 4-bromophenoxy derivatives often lies in the judicious selection of the catalyst, ligand, base, and solvent.
The Palladium Catalyst and Ligand System
While a variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, pre-formed catalysts with bulky, electron-rich phosphine ligands are often preferred for their stability and high activity.[3] For the coupling of electron-rich aryl bromides like 4-bromophenoxy derivatives, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have proven to be highly effective.[8][9]
Solvent and Temperature Considerations
The choice of solvent is crucial for ensuring the solubility of all reaction components. Biphasic systems, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, are commonly used.[6][8][9] The aqueous phase is essential for dissolving the inorganic base.[6] Reactions are typically heated to accelerate the rate, with temperatures ranging from 80-100°C being common.[8][9]
A Summary of Optimized Conditions
The following table summarizes a set of optimized conditions for the Suzuki-Miyaura coupling of a 2-(4-bromophenoxy)quinoline-3-carbaldehyde with various arylboronic acids, as reported by Kumar et al.[8][9]
| Component | Reagent/Condition | Molar Equivalents/Concentration | Role |
| Aryl Halide | 2-(4-bromophenoxy)quinoline-3-carbaldehyde | 1.0 | Electrophile |
| Boronic Acid | Substituted arylboronic acid | ~1.0 | Nucleophile |
| Catalyst | [dppf]PdCl₂ | 5 mol % | Palladium source and ligand |
| Base | Cs₂CO₃ | ~1.0 | Activates the boronic acid |
| Solvent | water/1,4-dioxane | 1:3 mixture | Dissolves reactants and base |
| Temperature | 100 °C | - | Accelerates reaction rate |
| Reaction Time | 6-8 hours | - | Time to completion |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing Suzuki-Miyaura coupling reactions with 4-bromophenoxy derivatives.
General Experimental Workflow
A typical workflow for setting up, running, and working up a Suzuki-Miyaura reaction is outlined below.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Synthesis of 2-([Biphenyl]-4-yloxy)quinoline-3-carbaldehydes
This protocol is adapted from the work of Kumar et al. and is suitable for the coupling of various substituted 2-(4-bromophenoxy)quinoline-3-carbaldehydes with different boronic acids.[8][9]
Materials:
-
Substituted 2-(4-bromophenoxy)quinoline-3-carbaldehyde (1.0 equiv)
-
Substituted boronic acid (~1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (~1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([dppf]PdCl₂) (5 mol %)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-(4-bromophenoxy)quinoline-3-carbaldehyde (e.g., 0.1 g, 0.0003 M), the corresponding boronic acid (e.g., 0.037 g, 0.0003 M), and cesium carbonate (0.1 g, 0.0003 M).[8][9]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the water/1,4-dioxane solvent mixture (1:3 ratio, 4 mL total volume) via syringe.[8][9]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[8][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.[8][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane, 3:7) to afford the desired 2-([biphenyl]-4-yloxy)quinoline-3-carbaldehyde.[8][9]
Protocol 2: General Screening of Conditions for 4-Bromophenoxy Derivatives
This protocol provides a general framework for optimizing the Suzuki-Miyaura coupling of a new 4-bromophenoxy substrate.
Materials:
-
4-Bromophenoxy derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %)[10]
-
Base (e.g., K₃PO₄, 2.0 equiv)[10]
-
Solvent (e.g., 1,4-Dioxane and water, 4:1)[10]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the 4-bromophenoxy derivative, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction to the desired temperature (e.g., 80-90 °C) and stir.[10][11]
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider screening different catalysts, ligands, bases, and solvents as outlined in the troubleshooting section.
-
Once the reaction is complete, perform a standard aqueous workup and purification as described in Protocol 1.
Troubleshooting and Common Side Reactions
Even with a robust reaction like the Suzuki-Miyaura coupling, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.[1] It can be exacerbated by high temperatures and certain bases.[10] Using boronic esters (e.g., pinacol esters) can mitigate this issue.[1]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, particularly in the presence of oxygen or if using a Pd(II) precatalyst that is inefficiently reduced to Pd(0).[1][12] Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.[12]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can sometimes be an issue, and its prevalence may depend on the specific catalyst and reaction conditions.
Conclusion
The Suzuki-Miyaura coupling of 4-bromophenoxy derivatives is a powerful and reliable method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can confidently design and execute these reactions. The protocols and insights provided in this guide serve as a comprehensive resource for achieving high yields and purity, thereby accelerating research and development in the pharmaceutical and materials science fields.
References
-
Kumar, P. H., Rambabu, M., Vijayakumar, V., & Sarveswari, S. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12183–12195. [Link]
-
Kumar, P. H., Rambabu, M., Vijayakumar, V., & Sarveswari, S. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12183–12195. [Link]
-
Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(21), 5028. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
ResearchGate. (2023, March). Proposed mechanism for the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes (5a−o). ResearchGate. [Link]
-
Asnan, H. H. M., & Wan, F. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(3), 36-44. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]
-
Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Gemo, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 766. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Li, Y., et al. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. RSC Advances, 2(20), 7752-7755. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Martins, M. F., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 101. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Hussain, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4906. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Rather, M. A., et al. (2024). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 17(1), 319-322. [Link]
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18431–18485. [Link]
-
ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Hirai, Y., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(29), 10037-10042. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Al-Majid, A. M., et al. (2018). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 23(11), 2963. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6379-6391. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Zhang, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(37), 26867-26871. [Link]
-
Smith, R. J., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. ChemRxiv. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ikm.org.my [ikm.org.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Strategic Incorporation of Difluoroacetate Motifs in Medicinal Chemistry
Executive Summary: The "Goldilocks" Fluorine Effect
In medicinal chemistry, the difluoroacetate motif (
The difluoromethylene group (
-
pKa Modulation: It lowers the pKa of the parent acid to ~1.2, significantly increasing acidity compared to acetic acid (~4.8) but remaining less acidic than TFA (~0.2).[1] This modulates the hydrogen-bond donor/acceptor capability of amide derivatives.[1]
-
Lipophilicity: The
group increases lipophilicity ( ) relative to methylene, improving membrane permeability without the steric cost of a group. -
Metabolic Blocking: It effectively blocks cytochrome P450-mediated oxidation at the
-position, a common metabolic soft spot in alkyl esters and amides.
Table 1: Physiochemical Comparison of Acetate Motifs
| Property | Acetate ( | Difluoroacetate ( | Trifluoroacetate ( |
| Acid pKa | 4.76 | 1.22 ± 0.03 | 0.23 |
| LogP (Ethyl Ester) | ~0.73 | ~1.65 | ~1.80 |
| Electronic Effect | Weak Donor | Moderate Withdrawing | Strong Withdrawing |
| Metabolic Stability | Low (Oxidation prone) | High (Blocked) | High (Blocked) |
| H-Bond Capability | Standard | Enhanced H-bond acidity (Amides) | Depleted basicity |
Safety & Toxicology: The "Lethal Synthesis" Warning[2][3]
CRITICAL SAFETY NOTE: Before handling difluoroacetate reagents, researchers must distinguish between the motif and the metabolite.
-
The Risk: Simple fluoroacetate salts (e.g., sodium fluoroacetate) are metabolically converted to fluorocitrate , which irreversibly inhibits aconitase in the Krebs cycle ("Lethal Synthesis").[2][3][4] This leads to rapid citrate accumulation and fatal metabolic acidosis.[1]
-
The Reagent: Ethyl bromodifluoroacetate (BrCF
COOEt) is a lachrymator and skin irritant.[1] If hydrolyzed in vivo, it could theoretically generate toxic metabolites.[1] -
The Drug Motif: In medicinal chemistry, the
group is typically bound to an aromatic ring or incorporated into a stable amide/ketone scaffold that does not release free fluoroacetate.
Strategic Decision Making
Select the synthetic pathway based on your substrate's electronic properties and the stage of drug development.
Figure 1: Decision tree for selecting the optimal synthetic methodology for incorporating difluoroacetate motifs.
Detailed Experimental Protocols
Method A: Photoredox C-H Difluoroacetylation (Late-Stage)
Best for: Direct functionalization of complex heteroarenes (indoles, pyrroles, azoles) without pre-functionalization.
Mechanism: Oxidative quenching cycle generating a
Materials
-
Substrate: Heteroarene (1.0 equiv)
-
Reagent: Ethyl bromodifluoroacetate (2.0 equiv)
-
Catalyst:
(1.0 mol%) -
Base:
(2.0 equiv) -
Solvent: DMSO (degassed)
-
Light Source: Blue LEDs (
nm)
Protocol
-
Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol),
(3.3 mg, 0.005 mmol), and (174 mg, 1.0 mmol). -
Inert Atmosphere: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times.[1] Add anhydrous DMSO (5.0 mL) and Ethyl bromodifluoroacetate (128 µL, 1.0 mmol) via syringe.
-
Irradiation: Seal the vial and place it approximately 2–3 cm from two 40W Blue LED lamps. Use a fan to maintain temperature at ~25°C. Stir vigorously.
-
Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 12–24 hours.[1]
-
Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Expert Insight: If the reaction stalls, the radical chain may be terminating. Add a "dark" period of 30 mins then restart irradiation to check for radical chain propagation behavior.
Method B: Copper-Mediated Cross-Coupling
Best for: Building scaffolds from Aryl Iodides (Ar-I).[1] Robust and scalable.[1]
Mechanism: Formation of a
Materials
-
Substrate: Aryl Iodide (1.0 equiv)
-
Reagent: Ethyl bromodifluoroacetate (1.2 equiv)
-
Metal: Copper powder (activated, 2.0 equiv)
-
Solvent: DMSO or DMF (dry)
Protocol
-
Copper Activation (Crucial): Wash commercial copper powder with dilute HCl (2M), then water, then acetone, and dry under vacuum.[1] This removes the oxide layer that inhibits the reaction.[1]
-
Reaction Assembly: In a Schlenk tube under Argon, combine Activated Cu powder (64 mg, 1.0 mmol) and Ethyl bromodifluoroacetate (0.6 mmol) in DMSO (2 mL). Stir at room temperature for 30 mins to form the organocopper intermediate (solution turns green/brown).
-
Coupling: Add the Aryl Iodide (0.5 mmol).
-
Heating: Heat the mixture to 60–80°C for 12 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove copper residues.[1] Dilute filtrate with water and extract with
. -
Note: This reaction is sensitive to steric hindrance at the ortho position of the aryl ring.[1]
Method C: Rhodium-Catalyzed Reformatsky (Honda-Reformatsky)
Best for: Stereoselective addition to aldehydes/imines to create chiral
Protocol
-
Reagents:
(Wilkinson's catalyst, 5 mol%), Diethylzinc ( , 1.0M in hexanes), Ethyl bromodifluoroacetate. -
Procedure: To a solution of aldehyde (1.0 mmol) and catalyst in THF at 0°C, add
followed slowly by the bromodifluoroacetate. -
Advantage: Unlike traditional Zn-Reformatsky, this proceeds under milder conditions and tolerates moisture better, often yielding higher diastereoselectivity.[1]
Mechanistic Visualization
Understanding the Single Electron Transfer (SET) events is critical for troubleshooting Method A (Photoredox).[1]
Figure 2: Simplified photoredox cycle for the generation of difluoroacetyl radicals via oxidative quenching.
References
-
Experimental pKa Determination
-
Photoredox Protocol
-
Copper-Mediated Coupling
-
Reformatsky-Honda Reaction
-
Toxicology Warning
Sources
- 1. Difluoroacetic acid | C2H2F2O2 | CID 9788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
Synthesis of difluorinated ethers using bromophenoxy precursors
Application Note: Strategic Synthesis of Aryl Difluoromethyl Ethers from Bromophenoxy Precursors
Executive Summary
The difluoromethyl ether motif (
This guide details the synthesis of aryl difluoromethyl ethers utilizing bromophenoxy precursors (bromophenols). By starting with bromophenols, researchers create a dual-functional scaffold: the phenolic hydroxyl is converted to the bioactive ether, while the bromine handle remains intact for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This "protect-then-couple" strategy is essential for high-throughput library generation.
Mechanistic Principles & Reagent Selection
The transformation relies on the generation of difluorocarbene (
Mechanism of Action
-
Carbene Generation: The precursor (e.g., sodium chlorodifluoroacetate) undergoes thermal decarboxylation or base-mediated elimination to release
. -
Capture: The base-generated bromophenoxide attacks the highly electrophilic
to form a difluoromethyl anion intermediate. -
Protonation: The intermediate abstracts a proton from the solvent (water/protic source) to yield the final
ether.
Key Selectivity Factor: The reaction is highly chemoselective for phenols over the aryl bromide. The C-Br bond remains inert under these specific basic conditions, preserving the handle for future steps.
Figure 1: Mechanistic pathway for the difluoromethylation of phenols via difluorocarbene insertion.
Reagent Comparison Guide
Selecting the right carbene source is dictated by substrate sensitivity and scale.
| Feature | Sodium Chlorodifluoroacetate (Chen's Reagent) | Diethyl (bromodifluoromethyl)phosphonate |
| Role | Robust, bulk-scale reagent | Mild, high-selectivity reagent |
| Conditions | High Temp (90–120 °C) | Low/Ambient Temp (-78 °C to RT) |
| Solvent | DMF/Water or NMP | MeCN/Water or KOH/DCM |
| Pros | Very inexpensive; ideal for stable bromophenols. | Excellent for substrates with heat-sensitive groups. |
| Cons | Requires efficient gas venting ( | Higher cost per gram; phosphorus byproduct removal. |
| Best For | Standard Bromophenols (Protocol A) | Complex/Late-Stage Intermediates (Protocol B) |
Detailed Experimental Protocols
Protocol A: Scalable Synthesis using Sodium Chlorodifluoroacetate
Recommended for standard bromophenols (e.g., 4-bromophenol, 3-bromo-5-chlorophenol).
Reagents:
-
Substrate: 4-Bromophenol (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.5 – 3.0 equiv) -
Base: Potassium carbonate (
) (2.0 equiv) -
Solvent: DMF :
(4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (10 mmol) in DMF (20 mL) and distilled water (5 mL).
-
Deprotonation: Add
(20 mmol) and stir at room temperature for 15 minutes to ensure phenoxide formation. -
Reagent Addition: Add sodium chlorodifluoroacetate (25 mmol) in a single portion.
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 100 °C (oil bath temperature).
-
Critical Note: Vigorous evolution of
will occur. Ensure the system is open to a bubbler or well-vented manifold. Do not seal the vessel.
-
-
Monitoring: Stir for 4–6 hours. Monitor by TLC (hexane/EtOAc).[3][4] The starting phenol spot should disappear.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with diethyl ether or MTBE (
mL).-
Wash: Wash combined organics with brine (
mL) to remove DMF. -
Dry: Dry over anhydrous
, filter, and concentrate.[5]
-
-
Purification: Purify via silica gel flash chromatography (typically 100% Hexanes to 5% EtOAc/Hexanes). The product is usually a clear, colorless oil.
Protocol B: Mild Synthesis using Diethyl (bromodifluoromethyl)phosphonate
Recommended for bromophenols containing aldehydes, esters, or other base/heat-sensitive moieties.
Reagents:
-
Substrate: Functionalized Bromophenol (1.0 equiv)
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.2 – 1.5 equiv)
-
Base: Aqueous KOH (20 equiv, 30% w/v solution)
-
Solvent: Acetonitrile (
)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Setup: Dissolve the bromophenol (1.0 mmol) in acetonitrile (5 mL) and cool to 0 °C (ice bath).
-
Base Addition: Add the aqueous KOH solution (20 mmol) dropwise. The mixture may become biphasic.
-
Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate (1.2 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes.
-
Workup: Dilute with water and extract with Ethyl Acetate. The phosphate byproduct is water-soluble and easily removed.[8]
-
Purification: Standard silica chromatography.
Downstream Application: The "Scaffold" Workflow
The primary utility of using bromophenoxy precursors is the ability to use the bromine atom for subsequent cross-coupling. The difluoromethyl ether group is stable under standard Pd-catalyzed conditions.
Figure 2: Strategic workflow converting bromophenols into biaryl drug candidates.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete carbene generation | Ensure temperature reaches >95°C (Protocol A). Check reagent quality (hygroscopic). |
| Starting Material Remains | Carbene hydrolysis | The carbene reacts with water faster than the phenol. Increase reagent equivalents (up to 4.0 eq) or reduce water ratio slightly. |
| Side Products | C-alkylation (rare) | Use non-polar solvents (DCM) with phase transfer catalysts (TBAB) to favor O-alkylation, though O-alkylation is naturally preferred. |
| Safety Warning | Pressure buildup |
References
-
Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate
-
Mechanistic Insights & Reagent Scope
-
Medicinal Chemistry Properties of
:- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Application in Cross-Coupling (Suzuki)
- McLaughlin, M., et al. (2018). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Aryl Boronic Acids." Organic Process Research & Development. (General context for stability of ethers).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. TCI Practical Example: Difluoromethylation of Phenols Using Diethyl (Bromodifluoromethyl)phosphonate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid
Ticket ID: #SYN-22-DF-04 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
You are attempting to synthesize 2-(4-Bromophenoxy)-2,2-difluoroacetic acid , a critical building block often used in the development of PPAR agonists and other metabolically stable bioactives. The synthesis involves the introduction of a lipophilic, metabolically robust difluoromethylene ether (
The Core Challenge:
The reaction between 4-bromophenol and ethyl bromodifluoroacetate is ostensibly a simple
This guide moves beyond standard textbook procedures to provide field-proven optimizations.
The "Golden Route" Protocol
To maximize yield, we recommend the Cesium-Promoted O-Alkylation followed by Controlled Hydrolysis .
Step 1: The Coupling Reaction
Target: Ethyl 2-(4-bromophenoxy)-2,2-difluoroacetate
| Parameter | Recommendation | The "Why" (Mechanistic Insight) |
| Reagent | Ethyl bromodifluoroacetate ( | 1.5 – 2.0 equiv. This reagent is volatile and prone to self-condensation. Excess is required to drive the reaction to completion. |
| Base | Cesium Carbonate ( | Crucial Switch. Unlike |
| Solvent | DMF (Anhydrous) | High polarity stabilizes the transition state. Acetonitrile (MeCN) is a viable alternative but often results in slower kinetics (24h vs 6h). |
| Temp | 60°C – 80°C | < 60°C: Reaction stalls. > 90°C: Rapid decomposition of the difluoroacetate reagent. |
Protocol:
-
Charge a flame-dried flask with 4-bromophenol (1.0 equiv) and
(1.5 equiv) in anhydrous DMF (0.5 M concentration). -
Stir at RT for 30 mins to ensure complete deprotonation.
-
Add ethyl bromodifluoroacetate (1.5 equiv) dropwise.
-
Heat to 70°C and monitor by TLC/LCMS.
-
Critical: If starting material persists after 4 hours, add an additional 0.5 equiv of the difluoroacetate reagent, NOT more base.
Step 2: The Hydrolysis
Target: this compound
The Danger Zone: The electron-withdrawing fluorine atoms destabilize the carboxylate-carbon bond. Acidic reflux will cause rapid decarboxylation to the difluoromethyl ether (
Protocol:
-
Dissolve the ester in THF/Water (3:1 ratio).
-
Add LiOH·H2O (2.0 equiv) at 0°C .
-
Allow to warm to Room Temperature (RT) only. DO NOT HEAT.
-
Monitor consumption of ester (usually complete in 1-2 hours).
-
Workup: Carefully acidify with 1N HCl to pH 3-4 at 0°C. Extract immediately with EtOAc. Do not allow the acidic aqueous phase to sit for prolonged periods.
Visualizing the Workflow & Logic
The following diagram illustrates the reaction pathway and the critical decision points where yields are typically lost.
Figure 1: Reaction workflow highlighting the critical control points (Yellow) and potential failure modes (Red).
Troubleshooting Knowledge Base (Q&A)
Category: Coupling Reaction (Step 1)
Q: My conversion stops at 60% even after 24 hours. Should I add more base? A: No. Adding more base often promotes the hydrolysis of the ethyl bromodifluoroacetate reagent by trace water rather than driving the coupling.
-
Root Cause: The alkylating agent (
) has likely decomposed or evaporated (it is volatile). -
Fix: Add another 0.5–1.0 equivalent of
and ensure your reaction vessel is sealed tight.
Q: I see a major impurity spot just below my product on TLC. What is it?
A: This is likely the protonated difluoromethyl ether (
-
Root Cause: This forms via decarboxylation if the reaction temperature exceeds 100°C or if the reaction runs too long in the presence of moisture.
-
Fix: Keep reaction temperature strictly between 60–80°C.
Q: Can I use Sodium Hydride (NaH) instead of Carbonate bases?
A: You can, but it is risky. NaH is very effective at deprotonation, but the highly reactive phenoxide generated can sometimes attack the ester carbonyl of the reagent (transesterification) rather than the
Category: Hydrolysis & Isolation (Step 2)
Q: During acidification, my product oil became a gas and bubbled away! A: You triggered rapid decarboxylation.
-
Root Cause: The
-difluoro carboxylic acid is unstable at low pH, especially if warm. The inductive effect of the fluorines facilitates the loss of . -
Fix: Acidify only to pH 3–4 (not pH 1) and keep the solution on an ice bath (0°C). Extract immediately. Do not dry the final product under high heat/vacuum; use a lyophilizer or gentle nitrogen stream if possible.
Q: How do I purify the final acid? Silica gel chromatography gives poor recovery. A: Carboxylic acids often streak or stick to silica.
-
Fix: Purify at the Ester Stage (Step 1). The ester is robust and chromatographs easily (Hexane/EtOAc). Hydrolyze the pure ester, then simply extract the acid. If the conversion is clean, no final purification of the acid is needed.
References
-
General Synthesis of
-Difluoroethers: -
The "Cesium Effect" in Alkylation
- Title: Cesium Carbonate Promoted O-Alkyl
- Source:Journal of Organic Chemistry (General Methodology).
- Context: Establishes the superiority of Cs2CO3 over K2CO3 for difficult nucleophilic substitutions involving phenols.
-
URL:[Link]
-
Decarboxylation Risks
-
Alternative Reagents
Sources
- 1. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. | Department of Chemistry [chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
User Guide: Troubleshooting Defluorination in Phenoxyacetic Acid Scaffolds
Technical Support Center: Phenoxyacetic Acid Derivatives Topic: Prevention of Defluorination Side Reactions Ticket ID: #F-CHEM-509 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support hub for fluorinated phenoxyacetic acid derivatives. This scaffold—common in PPAR agonists (e.g., GW501516), CRTH2 antagonists, and auxinic herbicides—often relies on fluorine substitution to block metabolic soft spots or modulate lipophilicity.
However, "defluorination" is a critical failure mode that occurs in two distinct environments:
-
Chemical Synthesis: Nucleophilic aromatic substitution (
) of the fluorine during ester hydrolysis or ether formation. -
Metabolism (In Vivo/In Vitro): Oxidative defluorination mediated by CYP450 enzymes.
This guide provides the protocols and mechanistic logic to prevent these failures.
Part 1: Chemical Synthesis – Preventing Side Reactions
The Issue:
Phenoxyacetic acid derivatives are typically synthesized via the alkylation of a phenol followed by ester hydrolysis. If your aromatic ring contains electron-withdrawing groups (EWGs) like
Scenario: You are hydrolyzing the ester
Mechanism:
The hydroxide ion (
Troubleshooting Protocol: Safe Ester Hydrolysis
| Method | Reagent | Conditions | Recommendation |
| Standard | LiOH / NaOH | THF/Water, RT | Avoid if F is ortho/para to EWGs. High risk of |
| Anhydrous Nucleophilic | TMSOK (Potassium trimethylsilanolate) | THF, RT | High. Cleaves methyl esters via nucleophilic attack on the methyl group, leaving the aromatic ring untouched. |
| Acidic | HCl / AcOH | Dioxane, Reflux | Medium. Safe for the C-F bond, but may cleave the ether linkage if the ring is electron-rich. |
| Enzymatic | Pig Liver Esterase (PLE) | pH 7 Buffer, acetone | Best. Mildest conditions; zero risk of |
Workflow Visualization: Condition Selection
Figure 1: Decision tree for selecting hydrolysis conditions to avoid chemical defluorination.
Part 2: Metabolic Stability – Preventing Oxidative Defluorination
The Issue: In drug discovery, fluorine is often added to block metabolism.[1] However, CYP450 enzymes can catalyze "oxidative defluorination" if the fluorine is placed on an aromatic ring that is susceptible to oxidation (the "NIH Shift" mechanism) or on an alkyl group adjacent to a proton.
Mechanism:
-
Ipso-Attack: The CYP enzyme inserts an oxygen directly at the C-F bond (ipso position). The resulting intermediate eliminates HF to form a phenol.
-
Para-Hydroxylation: Hydroxylation adjacent to the fluorine can destabilize the ring, leading to fluoride elimination to restore aromaticity or form quinones.
Experimental Validation: The Fluoride Release Assay
Do not rely solely on parent loss (LC-MS). You must measure the release of fluoride ions to confirm defluorination.
Protocol:
-
Incubation: Incubate substrate (
) with Human Liver Microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) for 60 min. -
Quench: Stop reaction with acetonitrile.
-
Detection:
-
Method A (ISE): Use a Fluoride Ion-Selective Electrode on the buffer (requires removing protein).
-
Method B (Derivatization): React supernatant with a silylating agent (e.g., TBDMS-Cl) and monitor for fluorosilyl species via GC-MS.
-
Method C (Metabolite ID): Analyze via LC-MS/MS looking for the [M - HF + O] mass shift (Net change: +16 - 20 = -4 Da, or +16 Da if phenol forms).
-
Metabolic Pathway Visualization
Figure 2: Mechanism of CYP450-mediated oxidative defluorination.
Part 3: Frequently Asked Questions (FAQs)
Q: I am using
-
Fix: Switch to acetonitrile (lower boiling point) or use the Mitsunobu reaction (
, DIAD) which operates at to Room Temp, avoiding thermal activation of the C-F bond.
Q: Can I use acid hydrolysis (HCl) to avoid base-mediated
-
Fix: Use TMSI (Trimethylsilyl iodide) or BBr3 carefully, or stick to enzymatic hydrolysis (PLE) which works at neutral pH.
Q: How do I design around metabolic defluorination? A: If you observe defluorination in HLM:
-
Steric Shielding: Place a methyl or chloro group ortho to the fluorine to sterically hinder CYP approach.
-
Electronic Deactivation: If the defluorination is oxidative, the ring is likely too electron-rich. Add an electron-withdrawing group (CN,
) elsewhere on the ring to lower the HOMO energy and make the ring harder to oxidize.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link
-
Ullrich, V., & Diehl, H. (1971). Oxidative defluorination of fluorinated acetanilides. Drug Metabolism and Disposition. Link
-
Lagoutte, R., et al. (2014). Trimethylsilyl silanolates: Versatile reagents for organic synthesis. Chemistry – A European Journal. Link
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link
Sources
Overcoming steric hindrance in 2,2-difluoroacetic acid substitutions
Topic: Overcoming Steric Hindrance in 2,2-Difluoroacetic Acid (DFAA) Substitutions Role: Senior Application Scientist Status: Active Ticket Processing...
Welcome to the DFAA Application Support Center
Subject: Technical Guide for High-Difficulty Difluoroacetylations Case ID: DFAA-STERIC-001
You are likely here because standard protocols (EDC/HOBt, simple
The 2,2-difluoroacetic acid (DFAA) motif presents a unique "Steric-Electronic Trap":
-
Electronic Deactivation: The strong electron-withdrawing effect of the gem-difluoro group lowers the
of the acid to ~1.3 (vs. 4.76 for acetic acid), causing it to exist almost exclusively as a carboxylate salt in standard basic coupling buffers. These salts are poor electrophiles. -
Steric Bulk: While not as large as a tert-butyl group, the
group has a Van der Waals radius significantly larger than a methylene ( ), creating repulsive interactions in the transition states of crowded couplings.
Below are the three most common "Failure Modes" and the validated protocols to resolve them.
Ticket #01: Amide Coupling to Sterically Hindered Amines
Symptom: Reaction with EDC/HOBt or HATU yields <10% product; unreacted amine remains. Root Cause: The combination of the amine's steric bulk and the DFAA carboxylate's stability prevents the formation of the active ester. Resolution: Switch to Propanephosphonic Acid Anhydride (T3P) or Acyl Fluoride activation.
The Protocol: T3P-Mediated High-Force Coupling
T3P is superior here because it drives the equilibrium forward through the release of a water-soluble cyclic byproduct and does not suffer from the "guanidinium capping" side reactions seen with HATU/HBTU in slow reactions.
Reagents:
-
Substrate: Hindered Amine (1.0 equiv)
-
Reagent: 2,2-Difluoroacetic acid (1.2–1.5 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc/DMF) (2.0 equiv)
-
Base: Pyridine (3.0–5.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (Avoid DMF if workup is aqueous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the hindered amine and DFAA in EtOAc (0.1 M concentration).
-
Base Addition: Cool to 0 °C. Add Pyridine. Note: A slight exotherm may occur due to DFAA deprotonation.
-
Activation: Add T3P solution dropwise.
-
Reaction: Allow to warm to 25 °C. If the amine is extremely hindered (e.g., tert-butyl amine or ortho-substituted aniline), heat to 60 °C. T3P is thermally stable, unlike HATU.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.
, then Brine.
Alternative: The Acyl Fluoride Route (For "Impossible" Amines)
If T3P fails, the acyl fluoride (
-
Reagent: Use Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ.
-
Why it works: The C-F bond energy is high, but the small size of F allows the amine to approach the carbonyl carbon even in a "molecular cleft."
Ticket #02: Reformatsky Reactions on Hindered Ketones
Symptom: Ethyl bromodifluoroacetate fails to attack a hindered ketone or imine; homocoupling of the reagent is observed. Root Cause: The classic Zn-Reformatsky reagent aggregates and lacks the nucleophilicity to overcome the steric barrier of a bulky electrophile. Resolution: Use the Honda-Reformatsky (Rh-Catalyzed) modification.
Mechanism Insight:
Standard Zn-enolates of difluoroacetates are sluggish. Wilkinson's catalyst (
Optimized Protocol:
| Parameter | Condition |
|---|---|
| Reagent | Ethyl bromodifluoroacetate (1.5 equiv) |
| Catalyst |
Critical Step: Premix the catalyst and substrate before adding the
Ticket #03: Decarboxylative Difluoromethylation (Radical)
Symptom: Attempting to attach
Nickel acts as a "steric shuttle," capturing the radical and the arene to facilitate reductive elimination, which is less sensitive to sterics than direct radical addition.
Recommended System (Baran/MacMillan type):
-
Catalyst:
+ dtbbbpy (Ligand). -
Photocatalyst:
. -
Reagent: DFAA anhydride or activated ester (NHS-ester).
-
Light Source: Blue LED (450 nm).
Visual Troubleshooting Guide
The following logic flow helps determine the correct activation strategy based on your specific steric constraints.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate class and steric hindrance.
Frequently Asked Questions (FAQ)
Q: Why does my reaction mixture turn black when using strong bases (NaH, LDA) with DFAA esters?
A: You are likely generating difluorocarbene (
-
Fix: Switch to non-nucleophilic organic bases (DBU, BTMG) or use the Reformatsky conditions (Zn/Rh) which avoid free carbanions.
Q: Can I use Difluoroacetyl Chloride (
Q: My product decomposes during silica purification. Why?
A:
-
Fix: Deactivate your silica gel with 1% Triethylamine before loading the column, or use neutral alumina.
References
-
T3P for Hindered Amides: Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Acyl Fluorides in Coupling: Pittelkow, M., et al. (2015). "Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry.
-
Honda-Reformatsky Reaction: Sato, K., et al. (2014). "Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate." Journal of Organic Chemistry.
- Decarboxylative Difluoromethylation: Feng, C., & Loh, T. P. (2014). "Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with benzyl halides." (Contextual reference for metal-decarboxylation mechanisms).
-
Ni-Catalyzed Difluoroalkylation: Pan, Y., et al. (2019). "Copper-Catalyzed Decarboxylative Difluoromethylation." Journal of the American Chemical Society. [2][3]
Sources
Validation & Comparative
Comprehensive Spectral Profiling: 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid vs. Non-Fluorinated Isosteres
[1][2]
Content Type: Technical Comparison Guide
Subject: Spectral Characterization (
Executive Summary
In medicinal chemistry, the substitution of hydrogen with fluorine is a critical strategy for modulating metabolic stability, lipophilicity, and
This guide provides a comparative spectral analysis of these two compounds. For researchers, the critical distinction lies in the "Silent Linker" phenomenon in
Structural Analysis & Theoretical Expectations
Before analyzing spectra, it is vital to understand the electronic influence of the
-
Electronic Effect: The high electronegativity of the gem-difluoro group exerts a strong inductive effect (
), deshielding the adjacent aromatic ring protons and significantly lowering the of the carboxylic acid compared to the non-fluorinated analog.[2] -
Symmetry: Both compounds possess a 1,4-disubstituted benzene ring, resulting in a characteristic AA'BB' (or pseudo-AB) coupling system in the aromatic region.[1][2]
Comparative Structure Diagram
Figure 1: Structural evolution from the protonated linker to the difluoro bioisostere.[1][2]
Experimental Protocols
To ensure reproducibility, the following acquisition parameters are recommended. The choice of solvent is critical; DMSO-
Sample Preparation Workflow
Figure 2: Standardized sample preparation and acquisition workflow for polar acidic compounds.
Instrument Configuration
Comparative Spectral Data
The following tables contrast the target difluoro compound with its non-fluorinated analog.
Table 1: H NMR Comparison (400 MHz, DMSO- )
| Feature | 2-(4-Bromophenoxy)acetic acid (Control) | This compound (Target) | Note |
| COOH | |||
| Ar-H (ortho to Br) | Slight downfield shift due to electron withdrawal.[1] | ||
| Ar-H (ortho to O) | Significant Shift: | ||
| Linker ( | ABSENT | Primary Diagnostic: The "Silent Linker". |
Analysis: The disappearance of the singlet at ~4.7 ppm is the primary confirmation of successful fluorination.[2] If this peak remains, your reaction is incomplete.[2] Furthermore, the aromatic protons ortho to the oxygen (closest to the modification) shift downfield by approximately 0.3 ppm due to the inductive effect of the fluorine atoms.[2]
Table 2: F NMR Data (376 MHz, DMSO- )
| Compound | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Target | -78.5 to -79.2 | Singlet (s) | 2F | |
| Impurity A | -82.0 | Singlet | < 5% | Difluoroethanol derivative (reduction byproduct) |
| Impurity B | -76.0 | Singlet | < 1% | Trifluoroacetic acid (if used in synthesis) |
Analysis:
The
Technical Discussion & Troubleshooting
The "Silent Linker" Verification
In the non-fluorinated control, the
-
Solution: Use the aromatic protons (ortho to Bromine) as your integration reference (set to 2H).
-
Purity Check: Any signal in the 4.0–5.0 ppm region indicates unreacted starting material or mono-fluorinated intermediates.[1][2]
Distinguishing the Acid from the Ester
If you are synthesizing this compound via an ethyl ester intermediate:
-
Ethyl Ester (
H): Look for a quartet (~4.3 ppm) and triplet (~1.3 ppm).[1][2] -
Ethyl Ester (
F): The fluorine shift often moves slightly upfield (e.g., -79.5 ppm) compared to the free acid.[1][2] -
Hydrolysis Confirmation: The loss of the ethyl group signals in
H NMR confirms the formation of the carboxylic acid.[2]
13C NMR Expectations (Brief)
While this guide focuses on
References
Bioisosteric Replacement of Oxygen with Difluoromethylene in Phenoxy Acids: A Technical Comparison Guide
Executive Summary: The Fluorine Effect
In medicinal and agrochemical chemistry, phenoxy acids (e.g., phenoxyacetic acid derivatives like 2,4-D or fibrates) are privileged scaffolds. However, the ether oxygen linkage (-O-) often presents liabilities: rapid metabolic
This guide provides a technical comparison between the parent Phenoxy Acid scaffold and its
Comparative Analysis: Ether Oxygen vs. Difluoromethylene
The substitution of oxygen with difluoromethylene is considered a "non-classical" bioisosteric replacement. While steric bulk increases slightly, the electronic properties of fluorine allow the -CF₂- group to mimic the electronegativity of oxygen while drastically altering lipophilicity and hydrogen bonding potential.
Table 1: Physicochemical & Performance Comparison
| Feature | Phenoxy Acid Scaffold (Ar-O-CH₂-COOH) | Difluoromethylene Bioisostere (Ar-CF₂-CH₂-COOH) | Impact on Drug Design |
| Bond Angle | High Structural Fidelity: Minimal perturbation of the pharmacophore's 3D spatial arrangement. | ||
| Lipophilicity (LogP) | Moderate (Oxygen reduces LogP relative to CH₂) | High (Increases LogP by +0.5 to +1.0) | Enhanced Permeability: Improved membrane crossing; potential risk of non-specific binding. |
| Acidity (pKa) | Retained Acidity: The strong electron-withdrawing nature of | ||
| H-Bonding | H-Bond Acceptor (Ether Oxygen) | Poor/No H-Bond Acceptor | Loss of Interaction: Critical if the ether oxygen interacts with a specific residue (e.g., Serine/Threonine) in the binding pocket. |
| Metabolic Stability | Low/Moderate (Susceptible to CYP450 | High (C-F bond is metabolically inert) | Extended Half-life: Blocks the primary clearance pathway, improving PK profile. |
| Chemical Stability | Acid sensitive (Ether cleavage possible) | Chemically Robust | Formulation Stability: Resistant to hydrolysis and oxidative degradation. |
Mechanistic Insight: Why Replace O with CF₂?
Metabolic Blockade
The primary driver for this replacement is the suppression of oxidative metabolism. Cytochrome P450 enzymes typically attack the
Replacing the oxygen with
Electronic Mimicry
Fluorine is the most electronegative element (3.98 Pauling scale), similar to Oxygen (3.44). Consequently, the
Diagram 1: Metabolic Fate Comparison
The following diagram illustrates the metabolic divergence between the ether scaffold and the difluoromethylene bioisostere.
Caption: Comparative metabolic fate. The ether linkage undergoes oxidative dealkylation, while the difluoromethylene linkage resists enzymatic degradation.
Experimental Protocols
To validate this bioisosteric replacement, researchers must synthesize the analogue and verify its stability.
Synthesis of -Difluorodihydrocinnamic Acids
Unlike the simple Williamson ether synthesis used for phenoxy acids, the
Reagents:
-
Starting Material: Aryl
-keto ester ( ) -
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor
-
Solvent: Dichloromethane (DCM), anhydrous
-
Hydrolysis Base: LiOH or NaOH
Step-by-Step Protocol:
-
Preparation: Dissolve the aryl
-keto ester (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere ( or Ar). -
Fluorination: Cool the solution to 0°C. Add DAST (2.5 equiv) dropwise. Caution: DAST reacts violently with water.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or
F NMR (expect signal around -100 to -110 ppm). -
Quench: Pour the reaction mixture slowly into saturated aqueous
at 0°C. Extract with DCM. -
Purification: Purify the difluoro ester intermediate via silica gel chromatography (Hexanes/EtOAc).
-
Hydrolysis: Dissolve the purified ester in THF/Water (3:1). Add LiOH (2.0 equiv) and stir at RT until the ester is consumed.
-
Isolation: Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate to yield the final
.
Diagram 2: Synthetic Workflow
Caption: Synthetic route converting beta-keto esters to the difluoromethylene acid bioisostere via deoxyfluorination.
In Vitro Metabolic Stability Assay
To confirm the advantage of the
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL protein).
-
Substrates: Phenoxy Acid (Control) vs. Difluoro Analogue (Test), concentration 1
M. -
Cofactor: NADPH regenerating system.
-
Sampling: 0, 15, 30, 60 minutes incubation at 37°C.
-
Analysis: LC-MS/MS monitoring parent compound depletion.
-
Calculation: Plot
vs. time. Calculate and Intrinsic Clearance ( ).[1]-
Success Metric: The
analogue should exhibit a -fold increase in compared to the phenoxy ether.
-
References
-
Vertex AI Search. (2024).[2] Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. National Institutes of Health. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Bondarenko, A. V., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres. Chemistry – A European Journal. [Link]
-
Hu, J., et al. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
-
Beilstein Journals. (2014). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference. Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Guide: IR Spectroscopic Characterization of 2-(4-Bromophenoxy)-2,2-difluoroacetic Acid
Executive Summary & Application Context
2-(4-Bromophenoxy)-2,2-difluoroacetic acid (CAS: 1153776-34-1) is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural uniqueness lies in the
This guide provides a comparative spectroscopic analysis, contrasting the target molecule with its non-fluorinated analog, 4-Bromophenoxyacetic acid . This comparison isolates the specific spectral contributions of the difluoromethylene (
Structural Analysis & Spectral Logic
To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The presence of the electronegative fluorine atoms at the
Graphviz Diagram: Spectral Assignment Logic
Figure 1: Deconstruction of the molecule into functional oscillators. Note the specific "Blue-shift" on the Carbonyl group caused by the alpha-fluorines.
Comparative Analysis: Target vs. Alternative
The most common error in characterizing this compound is misidentifying the Carbonyl (C=O) stretch by expecting it in the standard 1700-1710 cm⁻¹ region.
The "Alpha-Halo" Effect
In 4-Bromophenoxyacetic acid (the non-fluorinated alternative), the C=O stretch appears typically around 1710-1725 cm⁻¹ . However, in the target molecule, the two
Result: The C=O peak shifts to higher wavenumbers (Blue Shift).
Comparative Data Table
| Functional Group | Vibration Mode | Target Molecule (Difluoro Analog) | Alternative (Non-fluorinated Parent) | Diagnostic Note |
| -OH (Acid) | Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | Identical. Indicates H-bonded dimer formation in solid state. |
| C=O (Carbonyl) | Stretch | 1740–1770 cm⁻¹ | 1705–1725 cm⁻¹ | Key Differentiator. The target is significantly blue-shifted due to the -I effect of Fluorine. |
| C-F | Stretch | 1100–1300 cm⁻¹ (Very Strong) | Absent | The C-F bands are intense and broad, often obscuring the C-O ether stretch. |
| C-O-C (Ether) | Stretch | ~1200–1250 cm⁻¹ | 1230–1250 cm⁻¹ | Often buried under C-F signals in the target molecule. |
| Aromatic C=C | Ring Stretch | 1480–1590 cm⁻¹ | 1480–1590 cm⁻¹ | Characteristic doublet for benzene ring. |
| Ar-H (para) | Out-of-plane Bend | 800–850 cm⁻¹ | 800–850 cm⁻¹ | Diagnostic for para-substitution (1,4-disubstituted ring). |
| C-Br | Stretch | 500–700 cm⁻¹ | 500–700 cm⁻¹ | Found in the fingerprint region. |
Experimental Protocol: Validated Characterization Workflow
To ensure reproducibility, the following protocol uses Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for fluorinated acids due to moisture sensitivity and sample handling.
Graphviz Diagram: Workflow
Figure 2: Step-by-step workflow for validating the identity of the target molecule.
Detailed Methodology
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
-
Scans: Minimum 16 scans (32 recommended for signal-to-noise).
-
-
Sample Preparation:
-
Ensure the sample is a dry solid. Fluorinated acids can be hygroscopic; moisture will broaden the OH region and potentially shift the C=O due to H-bonding changes.
-
Tip: If the sample is oily, it may contain residual solvent or be hydrolyzed. Recrystallize from non-polar solvents (e.g., Hexane/DCM) if necessary.
-
-
Acquisition:
-
Apply pressure to the sample clamp to ensure good contact with the crystal.
-
Monitor the preview mode. Ensure the strongest peak (likely C-F or C=O) does not "bottom out" (absorbance > 1.5-2.0), which causes spectral distortion.
-
-
Data Processing:
-
Apply ATR Correction (essential because penetration depth varies with wavelength in ATR).
-
Apply Baseline Correction if the baseline drifts due to scattering.
-
-
Validation Check:
-
Criterion 1: Confirm C=O is >1735 cm⁻¹.[2][3][4][5][6] If it is ~1710 cm⁻¹, you likely have the non-fluorinated starting material or a hydrolysis byproduct.
-
Criterion 2: Confirm the "Super-Band" at 1100-1300 cm⁻¹. If this region resembles a standard ether (moderate intensity) rather than a massive C-F envelope, the fluorination may be incomplete.
-
References
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Standard reference for substituent effects on Carbonyl shifts).
-
NIST Chemistry WebBook. IR Spectrum of 4-Bromophenylacetic acid. National Institute of Standards and Technology. Available at: [Link]
-
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for Alpha-halo ketone/acid shifts).[2]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(4-Bromophenoxy)-2,2-difluoroacetic acid
[1][2]
Part 1: Hazard Profiling & Risk Assessment[1][2]
The "Hidden" Hazard: Fluorine Inductive Effects
As a Senior Application Scientist, I must look beyond the generic "Irritant" label often found on preliminary Safety Data Sheets (SDS) for research-grade chemicals. While some vendors classify this compound as an Irritant (H315/H319), its structure dictates a more conservative approach.[1][2]
The critical moiety here is the
-
Mechanism: The two fluorine atoms are highly electronegative.[1][2] Through the inductive effect (-I), they pull electron density away from the carboxyl group, stabilizing the carboxylate anion.[2]
-
Result: This significantly lowers the pKa compared to non-fluorinated analogs.[1][2]
-
Operational Implication: You must treat 2-(4-Bromophenoxy)-2,2-difluoroacetic acid as a functional corrosive .[1][2] It has the potential to cause rapid, deep tissue damage similar to strong mineral acids, often with a delayed onset of pain if the exposure is minor.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier.[1][2] Do not deviate from these specifications without a documented risk assessment.
| PPE Category | Standard Requirement | Technical Justification & Specifications |
| Hand Protection | Double Gloving Strategy | Primary Layer (Inner): 4 mil Nitrile (Disposable).Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene.Why:[1] Fluorinated organic acids can permeate thin nitrile.[1][2] The double layer provides a "breakthrough buffer."[1][2] If the outer glove is compromised, the inner glove protects during doffing.Spill Response: Silver Shield® (Laminate) gloves are required for cleaning concentrated spills.[1][2] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders that are acidic.[1][2] Fine dust can bypass side shields and react with ocular moisture to form hydrofluoric/difluoroacetic acid solutions on the cornea.Add Face Shield: If handling >500 mg or creating stock solutions.[1][2] |
| Respiratory | Engineering Controls First | Primary: Handle exclusively in a certified Fume Hood.Secondary (If hood unavailable): N95 (minimum) for particulates; Full-face respirator with ABEK-P3 cartridges if aerosols are generated.Note:[1][2] The solid powder poses an inhalation risk; moisture in the respiratory tract will activate the acid.[1][2] |
| Body | Lab Coat + Chemical Apron | Standard cotton lab coats can absorb acids, holding them against the skin.[1][2] Use a chemical-resistant apron (rubber/PVC) when handling liquid stock solutions to prevent "soak-through" burns.[1][2] |
Part 3: Operational Protocols
Workflow 1: Safe Weighing & Solubilization
Rationale: The highest risk of exposure occurs during the transition from solid to solution.[1][2]
-
Static Control: Fluorinated powders are often static-prone.[1][2] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "fly-away" powder.[1][2]
-
Taring: Tare the vial with the cap loosely on. Open the vial only inside the hood.[1][2]
-
Solvent Addition:
-
Venting: If storing the solution, ensure the cap is essentially inert (PTFE-lined).[1][2] Do not use Parafilm alone, as acidic vapors can degrade it over time.[1][2]
Workflow 2: Logic-Driven Safety Loop
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.
Figure 1: Decision logic for PPE selection based on physical state.[1][2] Note that "Solid" handling prioritizes inhalation protection (Hood), while "Solution" handling prioritizes splash protection.[2]
Part 4: Emergency Response & Disposal[1][2][6]
Emergency Procedures
-
Skin Contact: Immediate flushing is critical.[1][2] Do not wait for pain.
-
Protocol: Flush with water for 15 minutes.[1][2][4][5] If available, apply Calcium Gluconate gel (2.5%) as a precautionary measure if the specific fluorinated derivative is suspected to release fluoride ions (though less likely than HF, it is a prudent "Senior Scientist" precaution for unknown fluorinated acids).[2]
-
-
Eye Contact: Flush for 15 minutes holding eyelids open.[1][2] Seek emergency ophthalmological care immediately.
Disposal Strategy
Do not mix this compound with general organic waste streams without verification.[1][2]
-
Categorization: Classify as Halogenated Organic Acid .
-
Segregation: Keep separate from strong bases (Sodium Hydroxide, amines) in the waste drum.[1][2] Accidental mixing can cause rapid exothermic neutralization, pressurizing the waste container.[2]
-
Labeling: Clearly mark the waste tag with "Contains Fluorinated Acid - Corrosive."[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9788, Difluoroacetic acid. Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
